N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide
Description
N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with an epoxide group
Properties
CAS No. |
62119-50-0 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-16(2)14(17)12-6-10-11(15-12)4-3-5-13(10)19-8-9-7-18-9/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
BFEAKHXJJMDHKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1)C=CC=C2OCC3CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction of an indole derivative with an epoxide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the opening of the epoxide ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a range of substituted indole derivatives .
Scientific Research Applications
N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The epoxide group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with epoxide groups, such as:
- 4,8-dimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one
- N-{4-[(oxiran-2-yl)methoxy]phenyl}acetamide
Uniqueness
N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its specific combination of an indole core and an epoxide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
